

Spectroscopic Characterization of 5-Methyl-3,4-diphenylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-3,4-diphenylisoxazole

Cat. No.: B1353969

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Methyl-3,4-diphenylisoxazole**, a key intermediate in the synthesis of pharmaceuticals such as Valdecoxib and Parecoxib. This document details the expected spectroscopic data based on available information and analysis of related compounds, outlines experimental protocols for acquiring such data, and presents this information in a clear, structured format for easy reference and comparison.

Introduction

5-Methyl-3,4-diphenylisoxazole is a heterocyclic compound of significant interest in medicinal chemistry. Its structural elucidation and purity assessment are critical for its application in drug synthesis. Spectroscopic techniques are fundamental to this characterization, providing detailed information about its molecular structure, functional groups, and electronic properties. This guide covers the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of **5-Methyl-3,4-diphenylisoxazole** is presented in Table 1.

Table 1: Physicochemical Properties of **5-Methyl-3,4-diphenylisoxazole**

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₃ NO	[1]
Molecular Weight	235.28 g/mol	[1]
Melting Point	97-98 °C	[1]
Appearance	White solid	[1]

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for **5-Methyl-3,4-diphenylisoxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments. The reported ¹H NMR data for **5-Methyl-3,4-diphenylisoxazole** is summarized in Table 2.[1]

Table 2: ¹H NMR Spectroscopic Data of **5-Methyl-3,4-diphenylisoxazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.43	Singlet	3H	-CH ₃
7.19-7.43	Multiplet	10H	Aromatic-H

Solvent: CDCl₃, Frequency: 400 MHz[1]

While specific experimental ¹³C NMR data for **5-Methyl-3,4-diphenylisoxazole** is not readily available in the searched literature, expected chemical shifts can be inferred from the analysis

of similar isoxazole derivatives.[1][2] These predicted values are presented in Table 3.

Table 3: Predicted ^{13}C NMR Spectroscopic Data of **5-Methyl-3,4-diphenylisoxazole**

Chemical Shift (δ) ppm	Assignment
~11-15	-CH ₃
~115-135	Aromatic C-H & C-C
~155-165	C=N (isoxazole ring)
~160-170	C-O (isoxazole ring)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **5-Methyl-3,4-diphenylisoxazole**, based on its structure and data from related compounds, are listed in Table 4.[3][4]

Table 4: Predicted IR Absorption Bands for **5-Methyl-3,4-diphenylisoxazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-CH ₃)
~1600-1580	Medium-Strong	C=N stretch (isoxazole ring)
~1500-1400	Medium-Strong	Aromatic C=C stretch
~1450-1350	Medium	C-H bend (-CH ₃)
~900-675	Strong	Aromatic C-H out-of-plane bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For **5-Methyl-3,4-diphenylisoxazole**, absorption maxima (λ_{max}) are expected in the UV

region due to π - π^* transitions in the phenyl rings and the isoxazole system. Expected values are presented in Table 5.

Table 5: Predicted UV-Vis Absorption Data for **5-Methyl-3,4-diphenylisoxazole**

λ_{max} (nm)	Solvent	Assignment
~250-280	Ethanol/Methanol	$\pi \rightarrow \pi^*$ transitions

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 6: Mass Spectrometry Data of **5-Methyl-3,4-diphenylisoxazole**

m/z	Interpretation
236	$[M+H]^+$

Ionization Method: Electrospray Ionization (ESI)[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of 5-Methyl-3,4-diphenylisoxazole

A reported synthesis involves the following steps:

- In a 1L round-bottomed flask, add compound 2 (40g), methanol (400mL), and 7.7% aqueous sodium carbonate (400mL).
- Heat the mixture to 70°C and stir for 2 hours.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- After completion, extract the product with ethyl acetate.

- Collect the organic layer and dry it over anhydrous sodium sulfate.
- Evaporate the solvent under vacuum to obtain a white solid.
- Recrystallize the solid from a 1:3 mixture of ethyl acetate and n-hexane to obtain the pure **5-Methyl-3,4-diphenylisoxazole**.[\[1\]](#)

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methyl-3,4-diphenylisoxazole** in about 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required to obtain a good signal-to-noise ratio.

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **5-Methyl-3,4-diphenylisoxazole** in a UV-transparent solvent such as ethanol or methanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

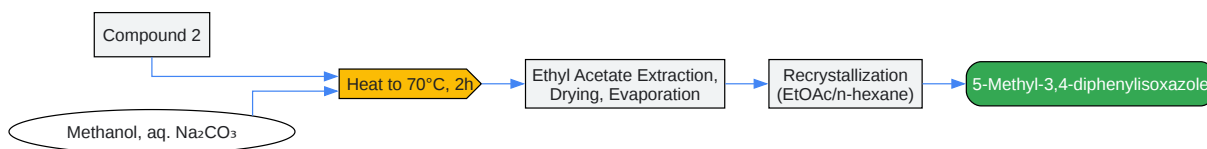
- **Data Acquisition:** Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a quartz cuvette. A baseline spectrum of the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ ion.

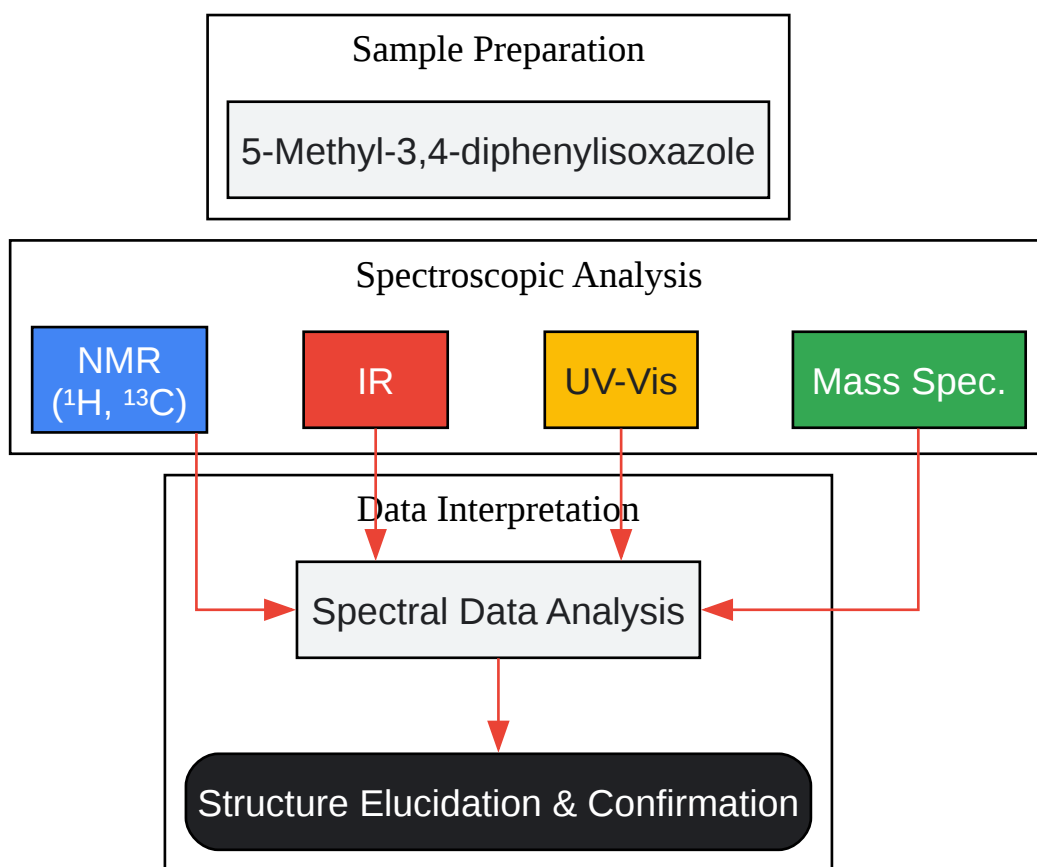
Visualizations

The following diagrams illustrate the synthesis pathway and the general workflow for spectroscopic characterization.



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Caption: Synthesis workflow for **5-Methyl-3,4-diphenylisoxazole**.



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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]

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